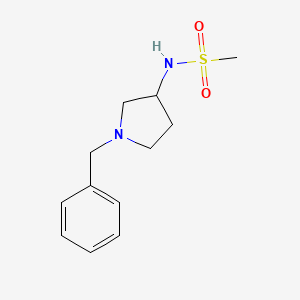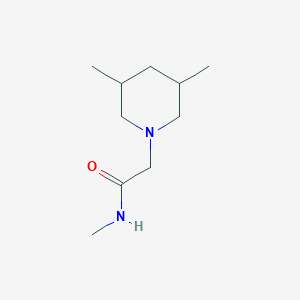![molecular formula C13H18ClNO B7566207 1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol](/img/structure/B7566207.png)
1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent for various neurological disorders.
Scientific Research Applications
1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol has been extensively studied for its potential use as a therapeutic agent for various neurological disorders such as depression, anxiety, and schizophrenia. It has been found to exhibit significant antidepressant and anxiolytic properties in animal models, making it a promising candidate for the development of new antidepressant and anxiolytic drugs.
Mechanism of Action
The exact mechanism of action of 1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol is not fully understood. However, it is believed to act by modulating the levels of certain neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has been found to increase the levels of these neurotransmitters in certain brain regions, resulting in its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol has been found to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. It has also been found to reduce the levels of corticotropin-releasing hormone (CRH), a hormone that is involved in the stress response.
Advantages and Limitations for Lab Experiments
1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been found to exhibit significant antidepressant and anxiolytic effects in animal models, making it a promising candidate for the development of new therapeutic agents.
However, there are also some limitations associated with the use of 1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol in lab experiments. Its exact mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. Additionally, its safety and efficacy in humans have not been established, and more studies are needed to determine its potential side effects.
Future Directions
Despite the limitations, 1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol has several potential future directions. Further research is needed to determine its exact mechanism of action and pharmacological properties. It also has potential applications in the treatment of other neurological disorders such as bipolar disorder and post-traumatic stress disorder. Additionally, its use in combination with other drugs for the treatment of depression and anxiety is an area that requires further investigation.
Conclusion:
In conclusion, 1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol is a promising compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent for various neurological disorders. Its synthesis method is relatively simple, and it has been found to exhibit significant antidepressant and anxiolytic effects in animal models. Further research is needed to determine its exact mechanism of action, pharmacological properties, and potential applications in the treatment of other neurological disorders.
Synthesis Methods
The synthesis of 1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol involves the reaction of 1-(2-Chlorophenyl)ethylamine with 3-piperidinol in the presence of a reducing agent such as sodium borohydride. The synthesis process is relatively simple and can be carried out using standard laboratory equipment.
properties
IUPAC Name |
1-[1-(2-chlorophenyl)ethyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10(12-6-2-3-7-13(12)14)15-8-4-5-11(16)9-15/h2-3,6-7,10-11,16H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTRRWUULVKNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea](/img/structure/B7566139.png)

![N-[(1-phenylcyclopentyl)methyl]methanesulfonamide](/img/structure/B7566145.png)
![2-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7566148.png)

![2-methyl-3-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]quinoxaline](/img/structure/B7566165.png)

![N-[1-(4-bromophenyl)propyl]methanesulfonamide](/img/structure/B7566172.png)

![N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B7566184.png)
![3-chloro-N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566192.png)
![N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide](/img/structure/B7566213.png)

![1-[3-(2,3-dihydroindole-1-carbonyl)phenyl]-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]urea](/img/structure/B7566216.png)